Compound Description: This research focuses on developing a novel method to generate a stable carbanion in position 2 of the 5-nitroimidazole scaffold using TDAE methodology. The synthesized compound, N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide, demonstrates the successful introduction of a N-tosylbenzylimine moiety at position 2 of the imidazole ring. []
Compound Description: This compound, featuring a 1-methyl-1H-pyrazol-4-yl substituent attached to an isoquinoline core, was synthesized and characterized using various spectroscopic techniques, including NMR and HRMS. Its inhibitory potency against kinases containing a cysteine residue in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) was evaluated. []
Compound Description: PF-06747775, derived from the previously reported irreversible EGFR T790M mutant inhibitor PF-06459988, exhibits potent inhibitory activity against various EGFR oncogenic mutations (exon 19 deletion, L858R, and double mutants T790M/L858R and T790M/Del) while demonstrating selectivity over wild-type EGFR. []
Compound Description: The title compound, characterized by X-ray crystallography, exhibits a dimeric structure in the solid state, stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. []
Compound Description: MK-8033 represents a significant development as the first specific dual c-Met/Ron kinase inhibitor with preferential binding to the activated kinase conformation. []
Compound Description: This compound acts as a potent glycine transporter 1 (GlyT1) inhibitor with improved drug-likeness properties compared to the previously identified compound 5 (TP0439150). []
Compound Description: TP0439150 exhibits potent GlyT1 inhibitory activity and demonstrates desirable pharmacokinetic properties, including good plasma exposure and brain penetration in rats. []
Compound Description: Developed as a new-generation selective AKT inhibitor, Hu7691 shows potential for improved cutaneous safety compared to earlier AKT inhibitors. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.